7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone
Description
2-Bromo-1H-indole Moiety
The 2-bromoindole unit is a hallmark of jasplakinolide derivatives, contributing to hydrophobic interactions and actin-binding affinity. The bromine at C2 enhances stability and modulates electronic properties .
β-Tyrosine (4-Hydroxyphenyl) Component
A β-tyrosine residue with a 4-hydroxyphenyl group is integrated into the macrocycle, enabling hydrogen bonding with biological targets. The phenolic -OH group participates in polar interactions .
Polyketide Segment
The polyketide-derived chain includes methyl branches at C8, C10, C13, C17, and C19, which enforce conformational rigidity. This segment is essential for macrocycle stabilization .
19-Membered Macrocyclic Ring System
The macrocycle comprises a 1-oxa-5,8,11-triazacyclononadecene scaffold with a conjugated ene-tetrone system. The ring size and stereochemistry are critical for binding F-actin .
Spectroscopic Characterization
NMR Spectral Analysis
Key ¹H NMR (CDCl₃, 400 MHz) signals:
| Proton | δ (ppm) | Assignment |
|---|---|---|
| H-21 (indole) | 7.41 (br s) | C2-brominated indole |
| H-28 (β-tyrosine) | 6.98 (d, J = 8.4 Hz) | Aromatic protons |
| H-15 (macrocycle) | 5.73 (dd, J = 6.3, 10.0 Hz) | Olefinic proton |
| N-Me (tryptophan) | 2.98 (s) | N-Methyl group |
¹³C NMR data confirm carbonyl groups (δ 168–174 ppm) and aromatic carbons (δ 110–152 ppm) .
Mass Spectrometry Profile
IR and UV Spectral Features
- IR (KBr) : Strong absorptions at 3300 cm⁻¹ (N-H/O-H), 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).
- UV-Vis (MeOH) : λₘₐₓ = 231, 283 nm (indole and conjugated enone systems) .
Structural Summary Table
| Feature | Description |
|---|---|
| Macrocycle | 19-membered ring with 1-oxa-5,8,11-triazacyclononadecene |
| Key residues | 2-Bromoindole, β-tyrosine, polyketide chain |
| Stereocenters | 4R, 7R, 10S, 13S, 19S |
| Bioactive groups | Tetrone system, brominated indole, hydroxylphenyl |
Properties
IUPAC Name |
7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45BrN4O6/c1-20-15-21(2)17-23(4)47-32(43)19-30(25-11-13-26(42)14-12-25)40-35(45)31(18-28-27-9-7-8-10-29(27)39-33(28)37)41(6)36(46)24(5)38-34(44)22(3)16-20/h7-15,21-24,30-31,39,42H,16-19H2,1-6H3,(H,38,44)(H,40,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWYWHOHRVVHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45BrN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a unique triazacyclononadecane core with multiple functional groups including bromine and hydroxyl moieties. Its chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with indole structures often exhibit a range of biological activities including antitumor, antibacterial, and anti-inflammatory properties. The presence of the bromine atom in the indole framework is particularly noted for enhancing antitumor activity.
Antitumor Activity
Studies have shown that indole derivatives can inhibit the growth of various cancer cell lines. For instance:
- A549 Cells : The compound demonstrated significant antiproliferative effects against A549 lung cancer cells. This was assessed through MTT assays where IC50 values were calculated to determine the effective concentration for 50% inhibition of cell growth .
Antibacterial Activity
The compound's antibacterial properties have also been evaluated:
- Minimum Inhibitory Concentration (MIC) : The synthesized compound exhibited a low MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Indole derivatives disrupt cellular processes leading to apoptosis in cancer cells.
- Antimicrobial Mechanism : The interaction with bacterial cell walls and interference with protein synthesis are potential pathways for its antibacterial action.
Study 1: Synthesis and Evaluation
A recent study synthesized various indole derivatives including the target compound. The evaluation included:
- Cell Line Testing : The compound was tested against multiple cancer cell lines showing varying degrees of effectiveness.
Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound could effectively bind to specific targets within bacterial cells and cancer cells. This suggests a rational basis for its observed biological activities .
Data Tables
Preparation Methods
Electrophilic Bromination with NCTS
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) enables regioselective bromination at the indole’s 2-position. Using BF₃·OEt₂ as a catalyst in 1,2-dichloroethane at 100°C for 24 hours, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile is formed with >80% yield.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NCTS, BF₃·OEt₂ | 1,2-Dichloroethane | 100°C | 24 h | 85% |
Microflow Technology for Bromoindole Stability
Microflow reactors prevent dimerization/oligomerization of reactive intermediates. For example, PBr₃ reacts with indole-3-methanol (7a ) at 25°C for 0.02 seconds, generating the (1H-indol-3-yl)methyl electrophile 2 , which is stabilized under diluted (0.05 M) and rapid (0.1 s) substitution conditions.
Synthesis of Polypropionate and Peptide Segments
The macrocycle’s backbone requires stereocontrolled assembly of polypropionate and peptide units:
Polypropionate Synthesis via Aldol/Claisen Rearrangement
Evans’ syn-aldol reaction constructs polypropionate chains. For instance, aldol product 15 undergoes Claisen rearrangement with triethyl orthopropionate to yield ester 16a , which is saponified to acid 18a (72% yield over three steps).
Peptide Coupling Strategies
Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids ensures regioselectivity. β-Tyrosine and D-N-methyl-2-bromotryptophan are coupled via TBTU/HOBt activation, achieving >90% coupling efficiency.
Macrocyclization Approaches
Macrocycle formation is achieved through Ugi multicomponent reactions (MCRs) or Yamaguchi lactonization:
Ugi-4CR Macrocyclization
α-Isocyano-ω-carboxylic acids undergo Ugi-4CR with aldehydes and amines in methanol (0.01 M) at 25°C for 48 hours. NH₄Cl facilitates deprotonation, yielding 18–27-membered macrocycles in 60–93% yields.
Optimized Ugi Conditions
| Component | Equiv | Solvent | Temp | Time | Yield |
|---|---|---|---|---|---|
| Aldehyde, amine, NH₄Cl | 1.0 | MeOH | 25°C | 48 h | 93% |
Yamaguchi Macrolactonization
The hydroxy acid 17 reacts with 2,4,6-trichlorobenzoyl chloride in benzene, followed by DMAP-catalyzed cyclization, forming the 19-membered macrocycle in 82% yield.
Final Assembly and Challenges
Segment Coupling
The tripeptide-polypropionate conjugate is synthesized via DCC/HOBt-mediated amidation. For example, coupling 2 (tripeptide) with 3 (polypropionate acid) in THF yields amide 16 (81%).
Side Reactions and Mitigation
-
Dimerization : Microflow reactors reduce contact time between reactive intermediates (e.g., 2 ), suppressing oligomerization.
-
Epimerization : Low temperatures (0°C) during peptide coupling preserve stereochemistry.
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Ugi-4CR | Rapid, one-pot cyclization | Requires high dilution | 60–93% |
| Yamaguchi lactonization | High stereocontrol | Sensitive to steric hindrance | 70–82% |
| SPPS | Scalable for peptide segments | Costly reagents | 85–90% |
Q & A
Q. What are the key challenges in synthesizing this macrocyclic compound, and how can flow chemistry improve reaction efficiency?
The compound’s macrocyclic core, bromoindole substituent, and multiple stereocenters introduce complexity in synthesis. Flow chemistry offers precise control over reaction parameters (temperature, residence time) and enables rapid optimization via Design of Experiments (DoE) methodologies. For example, continuous-flow systems reduce side reactions in oxidation steps (as seen in Omura-Sharma-Swern protocols) and improve yields of intermediates like diphenyldiazomethane . Automated platforms coupled with Bayesian optimization algorithms can systematically explore reaction spaces, minimizing manual trial-and-error .
Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry and functional groups in this compound?
High-resolution NMR (¹H, ¹³C, ¹⁹F, and ³¹P) is critical for resolving stereochemistry and verifying substituent positions (e.g., bromoindole, hydroxyphenyl). For example, NOESY/ROESY can confirm macrocyclic ring conformation, while heteronuclear correlation (HSQC/HMBC) validates connectivity. Mass spectrometry (ESI-TOF or HRMS) confirms molecular weight, and IR spectroscopy identifies carbonyl groups (tetrone moieties) and hydroxyl stretches . Single-crystal X-ray diffraction remains the gold standard for absolute stereochemical assignment .
Q. How can researchers ensure reproducibility in synthesizing the bromoindole-containing intermediate?
Reproducibility hinges on precise control of bromination conditions. For 2-bromo-1H-indole derivatives, electrophilic substitution using N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C minimizes di- or tri-brominated byproducts. Reaction monitoring via TLC or inline UV-vis spectroscopy in flow systems ensures consistent intermediate quality .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and photophysical properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior or fluorescence. Molecular dynamics simulations (MD) assess conformational flexibility of the macrocycle, which influences binding interactions. Coupled experimental-computational workflows, as demonstrated for maleimide derivatives, enable rational design of analogs with tailored photostability or emission profiles .
Q. How can conflicting NMR data for the tetrone moiety be resolved?
Discrepancies in carbonyl (C=O) signal assignments may arise from dynamic ring puckering or solvent effects. Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. Deuterium exchange experiments or isotopic labeling (¹³C-enriched carbonyls) clarify signal splitting. Cross-validation with X-ray crystallography or solid-state NMR (ssNMR) is advised .
Q. What mechanistic insights explain the compound’s susceptibility to hydrolysis at the oxa-triaza ring?
The oxa-triaza ring’s hydrolysis likely proceeds via acid- or base-catalyzed nucleophilic attack at the lactone carbonyl. Computational modeling of transition states (e.g., using Gaussian09) identifies vulnerable sites. Stabilization strategies include introducing electron-withdrawing groups (e.g., methyl substituents at C8/C10) or using non-aqueous solvents during synthesis .
Q. How can heuristic algorithms optimize reaction conditions for scaling up the macrocyclization step?
Bayesian optimization integrates prior experimental data (e.g., temperature, catalyst loading, solvent polarity) to predict optimal conditions. For macrocyclization, key parameters include dilution effects (to favor intramolecular over intermolecular reactions) and catalyst choice (e.g., Pd(OAc)₂ for Suzuki couplings). Pareto front analysis balances yield and purity .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental UV-vis absorption spectra?
Discrepancies often stem from solvent effects or aggregation. Time-Dependent DFT (TD-DFT) calculations incorporating solvent models (e.g., PCM for DMSO or MeCN) improve accuracy. Experimental validation via UV-vis in multiple solvents (e.g., cyclohexane vs. ethanol) isolates environmental influences .
Q. What strategies validate the biological activity of this compound against conflicting assay results?
Orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) confirm activity. For example, if cytotoxicity varies between cell lines, consider off-target effects or metabolic instability. LC-MS monitoring of compound stability in cell media identifies degradation products .
Methodological Recommendations
- Synthesis: Prioritize flow chemistry for hazardous steps (bromination) and employ DoE for rapid optimization .
- Characterization: Combine X-ray crystallography with multinuclear NMR and HRMS for unambiguous structural confirmation .
- Computational Modeling: Use hybrid DFT/MD approaches to correlate structure with reactivity and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
